Product packaging for 6-[(10,13-Dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid(Cat. No.:CAS No. 1852-43-3)

6-[(10,13-Dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B1199400
CAS No.: 1852-43-3
M. Wt: 466.6 g/mol
InChI Key: VFUIRAVTUVCQTF-UHFFFAOYSA-N

Description

Androsterone glucuronide (ADT-G) is a major circulating and urinary metabolite of testosterone and dihydrotestosterone (DHT), accounting for a significant portion of total androgen glucuronides in women . It is formed from the precursor androsterone by the action of UDP-glucuronosyltransferase enzymes, primarily UGT2B15 and UGT2B17 . This glucuronide conjugate is a key marker in scientific research for assessing peripheral androgenic activity, as its plasma levels reflect the intracrine conversion of adrenal and gonadal precursor steroids into active androgens within various tissues . In research settings, the quantification of Androsterone glucuronide in serum is considered a practical and effective means of evaluating androgen content and activity, particularly in women . Elevated levels of this metabolite have been clinically associated with hyperandrogenism and are a specific marker for inflammatory acne in adult females, helping to differentiate it from hirsutism . Its measurement via liquid chromatography–mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for endocrine investigations . Beyond endocrine research, Androsterone glucuronide is also a subject of interest in the study of hormone-dependent malignancies, such as breast and prostate cancer, exploring its potential role in tumorigenesis . Furthermore, studies on drug metabolism utilize it to understand the ontogeny and activity of the UGT2B17 enzyme, which is crucial for predicting pharmacokinetic variability . Cellular disposition of Androsterone glucuronide involves active efflux transporters like MRP2 and MRP3, linking its elimination to processes such as enterohepatic recirculation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O8 B1199400 6-[(10,13-Dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1852-43-3

Properties

IUPAC Name

6-[(10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUIRAVTUVCQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1852-43-3, 3602-09-3
Record name NSC113101
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113101
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etiocholanolone glucuronide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biosynthesis and Enzymatic Pathways of Androsterone Glucuronide

Uridine (B1682114) Diphosphate-Glucuronosyltransferase (UGT) Enzymes

UGT1 Family Isoforms in Androsterone (B159326) Glucuronidation

While the UGT2B family is primarily responsible for androgen glucuronidation, several isoforms within the UGT1A family have been investigated for their activity towards androsterone, often with varied results.

Research utilizing recombinant human UGT enzymes has demonstrated that UGT1A3 exhibits minimal activity toward androsterone. cohlife.orgcapes.gov.br In studies comparing its efficacy against other steroids and UGT isoforms, the rate of androsterone glucuronidation by UGT1A3 was found to be exceptionally low, suggesting it is not a significant contributor to this metabolic pathway under normal physiological conditions. cohlife.orgcapes.gov.br For example, one study recorded an activity of only 10 pmol/mg/min. cohlife.org

UGT1A4 is known to glucuronidate a range of substrates, including steroids. However, its activity towards androsterone is generally low. nih.gov Studies on the enantiomer of androsterone, ent-androsterone, also showed low glucuronidation rates by UGT1A4. nih.gov Genetic variations, or polymorphisms, within the UGT1A4 gene can further influence its enzymatic activity. For instance, the UGT1A4 142T>G polymorphism has been shown to decrease the enzyme's activity in the glucuronidation of trans-androsterone. chula.ac.th The complex kinetics of UGT1A4 suggest the presence of multiple binding sites for aglycones, which can lead to atypical kinetic profiles with certain substrates. maayanlab.cloud

UGT1A9 is a key hepatic enzyme involved in the metabolism of various drugs and endogenous compounds. rsc.org While its primary substrates are often bulky phenols and flavonoids, some evidence suggests it can catalyze the glucuronidation of androsterone. However, androsterone is also frequently used in research as a selective chemical inhibitor to probe the activity of UGT1A9 in human liver microsomes, indicating a direct interaction between the steroid and the enzyme's active site. frontiersin.orgrsc.orgpsu.edu This inhibitory effect suggests that while an interaction occurs, the turnover rate may not be as high as with other UGT isoforms.

UGT1A10 is an extrahepatic enzyme, primarily expressed in the small intestine and colon. frontiersin.org Studies investigating its substrate specificity have shown that it is largely inactive towards certain androgens. Specifically, research on the enantiomer of androsterone, ent-androsterone, revealed that UGT1A10 does not catalyze its glucuronidation. nih.govhelsinki.fi This lack of activity towards the enantiomer strongly suggests that UGT1A10 is not a significant contributor to the metabolism of the naturally occurring androsterone.

UGT1A9 Activity

UGT2 Family Isoforms in Androsterone Glucuronidation

The UGT2 family, particularly the UGT2B subfamily, is well-established as the primary group of enzymes responsible for the glucuronidation of androgens, including androsterone. nih.govfrontiersin.orgaacrjournals.org

Among the UGT isoforms, UGT2B7 is a major enzyme responsible for the conjugation of androgens in humans and exhibits significant activity toward androsterone. rsc.orgresearchgate.net Studies using recombinant proteins have demonstrated that UGT2B7 glucuronidates androsterone at a very high rate. cohlife.orgcapes.gov.br

UGT2B7 displays a high degree of stereo- and regioselectivity. nih.gov Its highest activity is generally observed with steroids that possess a 3α-hydroxy substituent, which is a key structural feature of androsterone. nih.gov Research confirms that UGT2B7 specifically targets the 3α-hydroxyl group of androsterone for glucuronidation, showing no activity towards other potential sites on the steroid molecule. nih.govresearchgate.net Furthermore, it preferentially conjugates 5α-androstanes, like androsterone, over their 5β-isomers. researchgate.net The polymorphism UGT2B7*2 (H268Y) has been studied, but it does not appear to significantly influence the rate of androsterone glucuronidation. frontiersin.orgaacrjournals.org

Research Findings on UGT Activity with Androsterone

UGT IsoformRelative Activity towards AndrosteroneKey FindingsReferences
UGT1A3MinimalExhibits very low enzymatic activity (e.g., 10 pmol/mg/min). cohlife.orgcapes.gov.br
UGT1A4LowGenetic polymorphisms can further reduce its activity. nih.govchula.ac.th
UGT1A9Low to ModerateCan catalyze the reaction; androsterone is also used as an inhibitor for this enzyme. frontiersin.orgpsu.edu
UGT1A10None to NegligibleDoes not glucuronidate the enantiomer of androsterone, suggesting no significant role. nih.govhelsinki.fi
UGT2B7HighA major enzyme for androsterone glucuronidation; highly selective for the 3α-hydroxyl group. nih.govcohlife.orgcapes.gov.brresearchgate.net
UGT2B23 Characterization

Tissue-Specific Glucuronidation of Androsterone

The process of glucuronidation is not confined to a single location; it occurs in various tissues throughout the body, with the liver being the principal site. wikipedia.org However, the expression of UGT enzymes in extrahepatic tissues is crucial for regulating local steroid hormone concentrations. nih.gov

Hepatic Glucuronidation Mechanisms

The liver is the primary organ for steroid metabolism and elimination. wikipedia.org Hepatic glucuronidation of androsterone involves the UGT2B enzymes located within the endoplasmic reticulum of liver cells. wikipedia.org The key enzymes expressed in the liver that are responsible for androgen conjugation are UGT2B7, UGT2B15, and UGT2B17. frontiersin.org

The metabolism within the liver is a dynamic process. After androsterone is glucuronidated to form androsterone glucuronide, the metabolite is transported out of the liver cells. This efflux is mediated by transporters such as the multidrug resistance-associated proteins 2 and 3 (MRP2 and MRP3). smolecule.com

Extrahepatic Glucuronidation Sites

The formation of androsterone glucuronide is not confined to the liver; several other tissues express the necessary UGT enzymes to perform this conjugation. This extrahepatic metabolism plays a significant role in regulating the local androgenic environment in specific organs. nih.govnih.gov

The human kidney is an important extrahepatic site for glucuronidation. mdpi.comnih.gov It expresses a range of catalytically active UGT enzymes, including UGT1A9 and UGT2B7, which are involved in the conjugation of various compounds. nih.govnih.gov Specifically, UGT2B7, which is expressed in both the liver and kidney, has been identified as a key enzyme in the glucuronidation of steroids like androsterone. mdpi.comsigmaaldrich.cn Studies have shown that human kidney cortical microsomes can catalyze the formation of glucuronides. nih.gov For instance, research on the mineralocorticoid aldosterone (B195564) demonstrated that both human kidney microsomes and recombinant UGT2B7 are capable of its glucuronidation, highlighting the kidney's role in intra-renal hormone inactivation. nih.gov While the liver and kidney exhibit different primary UGTs for some androgens, the kidney shows significant activity in conjugating 5α-reduced hormones like androsterone. nih.govresearchgate.net In mice, the male kidney is a major site for the conjugation of androsterone, a process dependent on the Ugt2b37 enzyme. nih.gov The resulting glucuronides, including androsterone glucuronide, are then substrates for efflux transporters like MRP2 and MDR1, which facilitate their secretion into the urine. nih.gov

Table 1: UGT Enzyme Activity in the Kidney

Enzyme Substrate(s) Relevance to Androsterone Glucuronidation Source(s)
UGT2B7 Androsterone, Aldosterone, various NSAIDs Directly catalyzes the glucuronidation of androsterone and other steroids in the kidney. mdpi.comnih.govsigmaaldrich.cn
UGT1A9 Various drugs and endogenous compounds Predominant UGT in the kidney, contributing to general glucuronidation capacity. nih.gov
Ugt2b37 (murine) Androsterone, 3α-Diol Key enzyme for androsterone conjugation in the male mouse kidney. nih.gov

The prostate is a key target tissue for androgens, and it possesses a robust system for local androgen inactivation via glucuronidation. aacrjournals.orgnih.gov This process is primarily mediated by two specific enzymes: UGT2B15 and UGT2B17. aacrjournals.orgtandfonline.comportlandpress.com These enzymes convert potent androgens and their metabolites into inactive, water-soluble glucuronides, including androsterone glucuronide. aacrjournals.orgnih.govcapes.gov.br UGT2B17 is considered the major enzyme responsible for conjugating the 3-hydroxy position of androsterone within the prostate. portlandpress.com The expression of these enzymes is localized within the prostate's epithelial cells, with UGT2B17 found in basal cells and UGT2B15 in luminal cells. researchgate.net

The regulation of UGT2B15 and UGT2B17 is complex and can be influenced by androgens themselves, growth factors, and microRNAs. aacrjournals.orgtandfonline.comnih.gov For instance, androgens can negatively regulate the expression of these enzymes, creating a feedback loop. aacrjournals.org Studies using the LNCaP prostate cancer cell line have shown that inhibiting UGT2B15 and UGT2B17 leads to a significant reduction in the glucuronidation of androsterone and a stronger cellular response to dihydrotestosterone (B1667394) (DHT). capes.gov.brnih.gov This demonstrates the critical role of these enzymes in modulating androgen action in prostate cells. nih.gov Furthermore, the expression of UGT2B15 and UGT2B17 is differentially regulated during the progression of prostate cancer. nih.gov

Table 2: Key UGT Enzymes in the Prostate

Enzyme Primary Substrate(s) Cellular Location Key Findings Source(s)
UGT2B17 Androsterone (ADT), Androstane-3α,17β-diol (3α-DIOL), Dihydrotestosterone (DHT) Basal epithelial cells Major enzyme for androsterone glucuronidation in the prostate. portlandpress.com Expression is differentially regulated in prostate cancer. nih.gov tandfonline.comportlandpress.comnih.gov
UGT2B15 DHT, 3α-DIOL, Testosterone (B1683101) Luminal epithelial cells Critical for local androgen inactivation. capes.gov.brnih.gov Expression can be reduced in advanced prostate cancer. nih.gov aacrjournals.orgtandfonline.comnih.gov
UGT2B28 Estradiol, Androstenedione (B190577) Prostate tissue A more recently identified enzyme with a potential role in prostate steroidogenesis. amegroups.org

The mammary gland is another extrahepatic site where steroid metabolism, including glucuronidation, occurs. nih.govscispace.com Evidence for this comes from the analysis of breast cyst fluid (BCF), which contains high concentrations of steroid conjugates, including androsterone glucuronide. researchgate.netnih.govnih.gov The levels of androsterone glucuronide and androstane-3α,17β-diol glucuronide are significantly higher in certain types of breast cysts (Type I) compared to others. researchgate.netnih.gov This accumulation strongly suggests local synthesis and inactivation of androgens within the breast tissue. nih.gov The presence of UGT enzymes, which are required for this conjugation, has been confirmed in the mammary gland. nih.govscispace.comaacrjournals.org Specifically, UGT2B enzymes, which are known to conjugate steroids, are expressed in this tissue. nih.govresearchgate.net UGT2B7, an enzyme that glucuronidates androsterone, is known to be expressed in the breast. mdpi.com

The epididymis is involved in androgen metabolism, and like other steroid-responsive tissues, it expresses UGT enzymes. A study in mice that screened various tissues for their ability to glucuronidate androgens included the epididymis, although it was found to have lower activity compared to the liver and kidney. nih.govresearchgate.net The expression of UGT enzymes in the epididymis suggests a local capacity to inactivate androgens through glucuronidation, contributing to the specific hormonal environment required for sperm maturation and storage.

The testis is the primary site of androgen synthesis, but it also possesses the enzymatic capability to conjugate steroids, including the formation of androsterone glucuronide. nih.govuu.nl Southern blot analysis has revealed the expression of UGT2B17 mRNA in the testis. researchgate.net Research in zebrafish has provided direct evidence for testicular steroid glucuronidation. nih.govuu.nlscispace.com Incubation of zebrafish testes homogenates resulted in the synthesis of several steroid glucuronides, explicitly including androsterone glucuronide. nih.govuu.nl These testicular glucuronides were found to function as pheromones, inducing ovulation in females. nih.govscispace.com While the pheromonal function may be specific to certain species, the study clearly demonstrates the testis's capacity for producing androsterone glucuronide. nih.gov

Table 3: Summary of Extrahepatic Androsterone Glucuronidation Sites

Tissue Key UGT Enzymes Implicated Evidence Source(s)
Kidney UGT2B7, UGT1A9 Direct measurement of glucuronidation activity in kidney microsomes; expression of relevant UGTs. nih.govmdpi.comnih.gov
Prostate UGT2B17, UGT2B15 High expression and activity; critical for local androgen inactivation; well-studied in cell models and tissue. aacrjournals.orgtandfonline.comportlandpress.com
Skin UGT2B15, UGT2B7 Expression of steroid-conjugating UGTs; local inactivation of androgens in a steroidogenic tissue. mdpi.comnih.govresearchgate.net
Mammary Gland UGT2B family (e.g., UGT2B7) High concentration of androsterone glucuronide in breast cyst fluid; UGT expression in tissue. nih.govnih.govnih.gov
Epididymis UGT enzymes Included in tissue screens for androgen glucuronidation. nih.govresearchgate.net
Testis UGT2B17 Direct synthesis of androsterone glucuronide demonstrated in zebrafish testes; UGT expression in human testis. researchgate.netnih.govuu.nl
Ovary

The ovary is a primary site of steroidogenesis in females, responsible for the cyclical production of estrogens and progestogens. Within this intricate hormonal milieu, the ovary also synthesizes and metabolizes androgens, which serve not only as obligatory precursors for estrogen production but are also subject to local inactivation pathways, including glucuronidation. The formation of androsterone glucuronide in the ovary is a result of a multi-step enzymatic process occurring within specific follicular cell types.

The foundational framework for ovarian steroid synthesis is the "two-cell, two-gonadotropin" theory. glowm.comabdominalkey.comfrontiersin.org In this model, theca cells, under the stimulation of Luteinizing Hormone (LH), produce androgens, primarily androstenedione and testosterone, from cholesterol. glowm.comfrontiersin.orgfrontiersin.orgencyclopedia.pub These androgens then diffuse into the adjacent granulosa cells. frontiersin.org Within the granulosa cells, Follicle-Stimulating Hormone (FSH) stimulates the activity of aromatase (CYP19A1), which converts the androgens into estrogens—androstenedione to estrone (B1671321) and testosterone to estradiol. frontiersin.orgfrontiersin.org

While aromatization is the principal fate of ovarian androgens, a portion undergoes alternative metabolism within the follicle, leading to the formation of androsterone and its subsequent glucuronide conjugate. This intra-ovarian metabolism represents a mechanism for modulating the local androgen concentration. The biosynthesis of androsterone from its precursors involves the following key enzymes:

5α-reductase: This enzyme converts testosterone to dihydrotestosterone (DHT) and androstenedione to 5α-androstanedione.

3α-hydroxysteroid dehydrogenase (3α-HSD): This enzyme acts on the 5α-reduced metabolites, converting 5α-androstanedione into androsterone. oup.com

17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme can interconvert androstenedione and testosterone. nih.gov

The final and definitive step in this pathway is the conjugation of androsterone with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. oup.comhmdb.ca Research has confirmed the expression of UGTs, particularly from the UGT2B family which are known to metabolize androgens, within the human ovary. oup.comnih.govnih.gov Immunocytochemical analyses have revealed that UGT2B proteins are present in the cytoplasm of both theca and granulosa cells of growing follicles. oup.comnih.govoup.com

The functional significance of this pathway is underscored by direct measurements of steroid concentrations in ovarian follicular fluid. Studies have found high levels of androsterone glucuronide in human follicular fluid, with concentrations reported to be up to 30-fold higher than those of its unconjugated precursor, androsterone. oup.comhmdb.caoup.comebi.ac.uk This demonstrates that the ovary is not just a source of precursor androgens but is also an active site for their conversion to androsterone and subsequent glucuronidation, likely as a mechanism to regulate local androgenic activity. hmdb.caebi.ac.uk

Table 1: Key Enzymes in Ovarian Androsterone Glucuronide Biosynthesis

Enzyme Precursor(s) Product(s) Cellular Location (Ovary) Function
LH Receptor - - Theca Cells Binds LH, stimulating androgen synthesis. glowm.comfrontiersin.org
CYP11A1 (P450scc) Cholesterol Pregnenolone Theca Cells Initiates steroidogenesis. encyclopedia.pub
CYP17A1 Pregnenolone, Progesterone Androstenedione, DHEA Theca Cells Key enzyme for androgen biosynthesis. encyclopedia.pub
3β-HSD DHEA Androstenedione Theca Cells Converts DHEA to a more potent androgen precursor. encyclopedia.pub
17β-HSD Androstenedione Testosterone Theca & Granulosa Cells Interconverts androgens. nih.gov
5α-reductase Testosterone, Androstenedione DHT, 5α-androstanedione Theca & Granulosa Cells First step in the pathway from androgens to androsterone.
3α-HSD 5α-androstanedione Androsterone Theca & Granulosa Cells Forms androsterone from its immediate precursor. oup.com

| UGT2B Enzymes | Androsterone | Androsterone glucuronide | Theca & Granulosa Cells | Catalyzes the final conjugation step, inactivating androsterone. oup.comnih.gov |

Brain

The brain is recognized as a steroidogenic organ, capable of synthesizing steroids de novo from cholesterol or metabolizing circulating steroid hormones that cross the blood-brain barrier. nih.govwikipedia.orgnih.gov These locally synthesized or metabolized steroids are termed "neurosteroids" and play crucial roles in modulating neuronal excitability, neuroprotection, and synaptic plasticity. mdpi.comnih.gov Androsterone glucuronide is the terminal product of a key neurosteroid metabolic pathway in the brain, representing the inactivation and clearance of the neuroactive steroid, androsterone.

The biosynthesis of androsterone in the brain can originate from several precursors, including dehydroepiandrosterone (B1670201) (DHEA), androstenedione, and testosterone, which can either be synthesized locally in neurons and glial cells or enter from the peripheral circulation. nih.govoup.comwikipedia.org The enzymatic machinery required for this transformation is well-documented in various brain regions, including the cortex, hippocampus, and cerebellum. nih.govmdpi.com

The pathway to androsterone involves two critical enzymatic steps:

5α-reductase: This enzyme, with its type 1 isoform being prominent in the brain, converts precursors like androstenedione and testosterone into their 5α-reduced forms, 5α-androstanedione and dihydrotestosterone (DHT), respectively. oup.com Studies have shown a preference for androstenedione as a substrate for 5α-reductase in human brain tissue. oup.com

3α-hydroxysteroid dehydrogenase (3α-HSD): Following 5α-reduction, 3α-HSD converts 5α-androstanedione into androsterone. oup.com Research has identified significant 3α-HSD activity colocalized with 5α-reductase in human brain microsomal preparations, confirming an efficient sequential conversion. oup.com

Once formed, the neuroactive steroid androsterone can modulate neuronal function, notably by acting as a positive allosteric modulator of the GABA-A receptor. The final step in its cerebral metabolism is glucuronidation, which renders the molecule more water-soluble and facilitates its removal, thereby terminating its local activity. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are expressed in the brain. tandfonline.comnih.govfrontiersin.org UGTs are strategically located within the central nervous system, with expression found in astrocytes and the endothelial cells that form the blood-brain barrier, where they contribute to a metabolic and detoxification shield. tandfonline.comnih.govfrontiersin.org

Multiple UGT isoforms have been detected in human brain tissue, including members of the UGT1A and UGT2B subfamilies. researchgate.netnih.gov Specifically, UGT2B7 and UGT2B15, both known to conjugate androgens, are expressed in the brain. oup.comaacrjournals.org In vitro studies have confirmed that androsterone is a substrate for UGT2B7. oup.com The presence of both the synthetic enzymes for androsterone and the conjugating UGTs within the brain highlights a complete pathway for the local production, action, and subsequent inactivation of this important neurosteroid.

Table 2: Key Enzymes in Brain Androsterone Glucuronide Biosynthesis

Enzyme Precursor(s) Product(s) Cellular Location (Brain) Function
CYP11A1 (P450scc) Cholesterol Pregnenolone Neurons, Glial Cells Initiates de novo neurosteroidogenesis. nih.govbioone.org
CYP17A1 Pregnenolone, Progesterone DHEA, Androstenedione Astrocytes, Neurons Key enzyme for local androgen precursor synthesis. oup.com
5α-reductase (Type 1) Androstenedione, Testosterone 5α-androstanedione, DHT Neurons, Glial Cells Reduces the A-ring of androgen precursors. oup.com
3α-HSD (Type 2) 5α-androstanedione Androsterone Temporal Lobe Reduces the 3-keto group to form androsterone. oup.com
UGT1A family Various endogenous compounds Glucuronide conjugates Astrocytes, Endothelial Cells Contributes to brain detoxification and metabolism. tandfonline.comfrontiersin.org
UGT2B7 Androsterone, other steroids Androsterone glucuronide Brain Tissue Catalyzes the glucuronidation of androsterone. oup.comaacrjournals.org

| UGT2B15 | Androgens, other steroids | Glucuronide conjugates | Brain Tissue | Contributes to the glucuronidation of various steroids. oup.comaacrjournals.org |

Physiological Research on Androsterone Glucuronide

Androsterone (B159326) Glucuronide as a Major Circulating C19-Steroid Metabolite

Androsterone glucuronide stands out as one of the most abundant C19-steroid metabolites found in human circulation. hmdb.cafoodb.cacymitquimica.com Humans and monkeys are unique in their high circulating levels of this particular metabolite. hmdb.cafoodb.ca In fact, androsterone glucuronide is the predominant C19-steroid glucuronide in plasma, with levels significantly higher than its unconjugated precursor, androsterone. nih.gov

The following table provides reference ranges for androsterone glucuronide in healthy adults, as determined by liquid chromatography-tandem mass spectrometry. endocrine-abstracts.org

PopulationReference Range (nmol/L)
Female <20 to 322
Male 56 to 377
Data sourced from Endocrine Abstracts (2010). endocrine-abstracts.org

Reflection of Peripheral Androgen Production and Metabolism

The levels of circulating androsterone glucuronide are considered to reflect the peripheral conversion of adrenal and gonadal C19-steroid precursors into active androgens. smolecule.comhmdb.ca This is because its formation is a downstream consequence of the action of androgens in various tissues. cas.cz

In women, plasma androsterone glucuronide levels are primarily a reflection of adrenal androgen secretion, with dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) being the main precursor, contributing to 70-80% of its formation. nih.gov In men, both testicular androgens (like testosterone) and adrenal androgens contribute to the circulating pool of androsterone glucuronide. nih.govnih.gov Studies have shown that testicular androgens account for approximately 70% of plasma androsterone glucuronide. nih.gov

While androsterone glucuronide levels can provide insights into peripheral androgen action, it's important to note that the liver is the principal site of androgen conjugation. nih.gov Therefore, circulating levels are influenced by both peripheral metabolism and hepatic clearance. nih.govoup.com

Association with 5α-Reductase Activity

The formation of androsterone glucuronide is intrinsically linked to the activity of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Androsterone is a downstream metabolite of this pathway. wikipedia.org

Consequently, the levels of androsterone glucuronide can be an indirect indicator of 5α-reductase activity. glowm.comd-nb.info Increased 5α-reductase activity, as seen in some hirsute women, can lead to elevated levels of androsterone glucuronide. nih.gov However, it's important to recognize that androsterone glucuronide levels are also influenced by the availability of precursor androgens. nih.gov

Studies have shown a strong correlation between serum androsterone glucuronide and urinary androsterone, another metabolite reflecting 5α-reduction. nih.gov The ratio of androsterone glucuronide to its precursors, such as DHEAS, has been proposed as a more specific marker of 5α-reductase activity, particularly in conditions like polycystic ovary syndrome (PCOS). d-nb.info

Interconversion with Other Steroid Conjugates (e.g., Sulfates)

Androgen metabolism involves both glucuronidation and sulfation, leading to the formation of both glucuronide and sulfate conjugates. wikipedia.org While glucuronidation is a major pathway for the elimination of many steroid metabolites, sulfation also plays a significant role, particularly for dehydroepiandrosterone (DHEA), which circulates predominantly as DHEA sulfate (DHEAS). glowm.com

There is an interplay between these two conjugation pathways. For instance, DHEAS, a major circulating adrenal androgen, serves as a significant precursor for the production of androsterone glucuronide. nih.gov This indicates a metabolic route where a sulfated steroid is hydrolyzed and subsequently metabolized and glucuronidated.

In terms of abundance, androsterone sulfate is the most plentiful 5α-reduced androgen metabolite in the serum, with concentrations about 10-fold greater than androsterone glucuronide. nih.gov However, steroid glucuronides are generally excreted more efficiently in the urine compared to steroid sulfates. glowm.com This is attributed to albumin having a lower affinity for glucuronidated steroids and a higher glomerular filtration rate for these conjugates. glowm.com

Transport Mechanisms of Androsterone Glucuronide

The elimination of the hydrophilic androsterone glucuronide from cells and its transport throughout the body is facilitated by specific transporter proteins. helsinki.finih.gov Research has identified members of the ATP-binding cassette (ABC) transporter family as key players in this process.

Role of MRP2 and MRP3 Efflux Transporters

Studies utilizing vesicular transport assays have demonstrated that androsterone glucuronide is a primary substrate for the multidrug resistance-associated proteins 2 (MRP2) and 3 (MRP3). helsinki.finih.govresearchgate.netnih.gov These transporters are crucial for the efflux of androsterone glucuronide from cells, particularly in the liver, intestine, and kidney. researchgate.netnih.gov

In the liver, both MRP2 and MRP3 are involved in the transport of androsterone glucuronide. researchgate.netnih.gov Specifically, research suggests that MRP3 plays a major role, accounting for approximately 68% of its efflux. researchgate.net MRP3 tends to have a higher affinity for androsterone glucuronide compared to MRP2. researchgate.netnih.gov In the intestine, MRP3 is likely the primary contributor to the efflux of androsterone glucuronide. researchgate.netnih.gov In the kidneys, MRP2 appears to be the main transporter responsible for its excretion into the urine. nih.gov

The table below summarizes the kinetic parameters for the transport of androsterone glucuronide and other related androgen glucuronides by OATP1B1 and OATP1B3, which are involved in the initial uptake of these metabolites into the liver. nih.gov

GlucuronideTransporterKm (µM)
Androsterone Glucuronide (AG) OATP1B146.2
OATP1B329.3
Testosterone Glucuronide (TG) OATP1B156.7
OATP1B3110.4
Dihydrotestosterone Glucuronide (DHTG) OATP1B171.3
OATP1B369.6
Etiocholanolone (B196237) Glucuronide (EtioG) OATP1B16.2
OATP1B319.8
Data sourced from the Journal of Pharmacology and Experimental Therapeutics (2020). nih.gov

The following table details the kinetic parameters of MRP2 and MRP3 in the transport of various androgen glucuronides.

GlucuronideTransporterKm (µM)
Androsterone Glucuronide MRP30.4 - 4
MRP2>100
Testosterone Glucuronide MRP314
Dehydroepiandrosterone Glucuronide MRP351
Etiocholanolone Glucuronide MRP30.4 - 4
Data sourced from the Journal of Steroid Biochemistry and Molecular Biology (2019). helsinki.finih.gov

Implications for Enterohepatic Recirculation

The journey of androsterone glucuronide through the enterohepatic circuit is mediated by a series of transport proteins. In the liver, androsterone glucuronide is actively transported into bile, a process primarily facilitated by the multidrug resistance-associated protein 2 (MRP2). nih.govresearchgate.net Studies have shown that while both MRP2 and MRP3 can transport androgen glucuronides, the glucuronides of inactive androgens like androsterone are preferentially transported by MRP3 in the liver. nih.govnih.gov This biliary excretion is a crucial step for initiating enterohepatic recirculation. frontiersin.org

The reabsorption of the deconjugated androsterone from the intestine back into the portal circulation and subsequently into the liver is facilitated by hepatic uptake transporters. Research has identified the organic anion transporting polypeptides OATP1B1 and OATP1B3 as the primary transporters responsible for the hepatic uptake of androgen glucuronides, including androsterone glucuronide. nih.gov Specifically, androsterone glucuronide is preferentially transported by OATP1B3. nih.gov Perturbations in the function of these transporters, whether due to genetic variations, disease, or drug interactions, can alter the efficiency of enterohepatic recycling and consequently impact circulating androgen levels. nih.gov

In the intestine itself, the efflux of androsterone glucuronide is thought to be primarily handled by MRP3. nih.govresearchgate.net The expression of UDP-glucuronosyltransferase (UGT) enzymes, such as UGT2B17, which is highly expressed in the intestine, also plays a role in the local metabolism and potential for recirculation of androgens. nih.govnih.gov

The enterohepatic recirculation of androsterone glucuronide highlights a complex interplay between hepatic metabolism, biliary excretion, intestinal bacterial activity, and transporter-mediated uptake and efflux. This pathway is a significant factor in regulating the disposition and physiological effects of androgens. nih.govnih.gov

TransporterLocationFunction in Androsterone Glucuronide Enterohepatic Recirculation
MRP2 Liver (bile canaliculi)Efflux of androgen glucuronides into bile. nih.govresearchgate.net
MRP3 Liver, IntestinePreferential transporter for inactive androgen glucuronides like androsterone glucuronide in the liver and contributes to its efflux in the intestine. nih.govnih.gov
OATP1B1 LiverHepatic uptake of androgen glucuronides from the portal circulation. nih.gov
OATP1B3 LiverPreferential hepatic uptake of androsterone glucuronide from the portal circulation. nih.gov

Analytical Methodologies for Androsterone Glucuronide Quantification in Research

Chromatographic Techniques

Chromatography is the cornerstone for separating androsterone (B159326) glucuronide from other structurally similar steroids and endogenous compounds. The choice between gas and liquid chromatography depends on the research objectives, required sensitivity, and the specific properties of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has traditionally been a primary tool for urinary steroid profiling. nih.gov However, its application for the direct analysis of androsterone glucuronide is limited because conjugated steroids like glucuronides are thermally unstable and not volatile enough for GC analysis. nih.govhelsinki.fi

To overcome this, samples must undergo a preparation process involving two key steps:

Hydrolysis: The glucuronide moiety is cleaved from the steroid, typically through enzymatic hydrolysis using β-glucuronidase. nih.govweber.humpg.de This step converts androsterone glucuronide back to its free steroid form, androsterone.

Derivatization: The resulting free steroid is then chemically modified (derivatized) to increase its volatility and thermal stability, making it suitable for GC analysis. nih.govsci-hub.se

This indirect approach quantifies the amount of androsterone released from the glucuronide conjugate. While robust, this multi-step process can be laborious and may introduce variability. nih.govhelsinki.fi For instance, incomplete hydrolysis can lead to an underestimation of the actual conjugate concentration. nih.govacs.org Research comparing GC-MS results (after hydrolysis) with direct methods has shown that the sums of glucuronidated, sulfated, and free forms of androsterone generally correspond well with the total amount determined by GC-MS. nih.govuni-giessen.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the direct quantification of intact steroid glucuronides, including androsterone glucuronide. oup.comnih.gov This technique offers significant advantages over GC-MS, as it eliminates the need for hydrolysis and derivatization, allowing for the direct measurement of the conjugated steroid. helsinki.fioup.com This simplifies sample preparation, reduces the potential for analytical errors, and preserves information about the original conjugated form. helsinki.fi

LC-MS/MS provides high sensitivity and specificity, enabling the simultaneous measurement of multiple steroids and their metabolites even at low concentrations in complex biological matrices like plasma and urine. oup.comnih.govresearchgate.net The technique's ability to distinguish between structurally similar compounds is another key advantage. oup.com

Research has led to the development of validated LC-MS/MS methods for the simultaneous quantification of androsterone glucuronide alongside other key androgen glucuronides in human serum and urine. nih.govnih.govoup.com These methods demonstrate good linearity, accuracy, and precision, making them suitable for large-scale clinical studies. nih.govnih.gov

Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is an advanced form of LC-MS/MS that utilizes columns with smaller particle sizes (typically under 2 μm). This enhancement results in significantly improved resolution, higher sensitivity, and faster analysis times compared to conventional HPLC-MS/MS. endocrine-abstracts.org

A rapid and sensitive UPLC-MS/MS method has been developed for the simultaneous quantification of androsterone glucuronide, etiocholanolone (B196237) glucuronide, and androstan-3α, 17β-diol 17-glucuronide in serum. nih.gov This method achieves a total run time of less than 6 minutes for all three glucuronides, showcasing its high-throughput capability. nih.gov Similarly, UPLC-MS/MS methods have been successfully applied to the analysis of urinary steroid profiles, offering a powerful tool for comprehensive metabolomic studies. helsinki.fiendocrine-abstracts.org These methods are validated for linearity, accuracy, and precision, ensuring reliable quantification. nih.govendocrine-abstracts.org

The table below summarizes key performance characteristics of a published UPLC-MS/MS method for androsterone glucuronide (ADT-G).

ParameterReported ValueMatrixSource
Limit of Quantification (LOQ)4 ng/mLSerum nih.gov
Linear Regression (R)≥0.99Serum nih.gov
Interday Accuracy & CVWithin 15%Serum nih.gov
Total Run Time< 6 minutesSerum nih.gov

Sample Preparation Procedures

Effective sample preparation is critical to remove interfering substances from biological matrices, thereby enhancing the accuracy and robustness of the analytical method.

Protein Precipitation

For serum or plasma samples, protein precipitation is a common initial step to remove high-abundance proteins that can interfere with the analysis. sigmaaldrich.commdpi.com This procedure involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile) or an acid, to the sample. mdpi.combiotage.com The proteins denature and precipitate out of the solution and are then separated by centrifugation. sigmaaldrich.com

In one validated LC-MS/MS method, the sample workup for analyzing urinary steroid glucuronides included an initial protein precipitation step before further purification. nih.govuni-giessen.de While effective for removing the bulk of proteins, this method may be less clean than more targeted techniques like solid phase extraction, and the high concentration of organic solvent in the supernatant might require an evaporation and reconstitution step before injection into a reversed-phase LC system. mdpi.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices like urine and serum before chromatographic analysis. windows.netresearchgate.net The process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, such as androsterone glucuronide, is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent. windows.net

Various SPE sorbents can be used, with polymer-based cartridges like Oasis HLB or C18 being common choices for steroid analysis. weber.huendocrine-abstracts.orgupf.edudshs-koeln.de The selection of the sorbent and the wash/elution solvents is optimized to achieve high recovery of the target analyte and efficient removal of matrix components. weber.huwindows.net SPE is a key component in many validated LC-MS/MS and UPLC-MS/MS methods for androsterone glucuronide quantification. nih.govnih.govuit.no For example, a method for analyzing 15 urinary steroid glucuronides, including androsterone glucuronide, utilized a combination of protein precipitation and SPE in its sample workup. nih.gov Online-SPE methods have also been developed, which automate the extraction process and couple it directly to the LC-MS system, minimizing manual steps and improving throughput. uit.nonih.gov

The following table provides a general overview of a typical SPE protocol used for steroid glucuronide extraction.

StepDescriptionTypical SolventsSource
ConditioningPrepares the sorbent for sample loading.Methanol, followed by Water upf.eduunitedchem.com
LoadingThe pre-treated sample is passed through the cartridge.Sample in aqueous buffer upf.eduunitedchem.com
WashingRemoves interfering compounds.Water, Methanol/Water mixtures weber.huunitedchem.com
ElutionRecovers the purified analyte from the sorbent.Methanol, Acetonitrile, or mixtures weber.huupf.edu

Enzymatic Hydrolysis

Enzymatic hydrolysis is a critical step in certain analytical methods for the determination of total steroid concentrations. endocrine-abstracts.org This process utilizes enzymes to cleave the glucuronic acid moiety from the steroid, liberating the unconjugated form (androsterone in this case) for subsequent analysis, often by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comnih.gov

The most commonly employed enzyme for this purpose is β-glucuronidase. sigmaaldrich.com This enzyme can be sourced from various organisms, with preparations from Escherichia coli and Helix pomatia being frequently used in research. nih.gov The choice of enzyme can be crucial, as different preparations may exhibit varying levels of activity and purity. For instance, β-glucuronidase from E. coli is noted for being essentially free of sulfatase activity, which is advantageous when specific analysis of glucuronidated steroids is required. sigmaaldrich.com

The efficiency of the hydrolysis reaction can be influenced by several factors, including pH, temperature, and the presence of inhibitors in the biological matrix, such as urine. sigmaaldrich.comnih.gov For example, incomplete hydrolysis of androsterone glucuronide has been observed and attributed to undefined inhibitors present in urine samples. nih.gov To monitor and control for the completeness of the hydrolysis step, deuterated internal standards, such as [2,2,3,4,4-2Hs]-androsterone glucuronide, can be employed. dshs-koeln.de This allows researchers to assess the efficiency of the enzymatic reaction for each sample. dshs-koeln.de While direct hydrolysis of biological fluids is common, it has been shown to sometimes lead to incomplete reactions. nih.gov

It is important to note that with the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS), direct quantification of intact androsterone glucuronide is now feasible and increasingly common, bypassing the need for hydrolysis. nih.govnih.gov This direct approach avoids potential issues associated with incomplete hydrolysis and provides a more accurate measure of the circulating glucuronide itself. nih.govacs.org

Method Validation Parameters for Research Applications

To ensure the reliability and accuracy of androsterone glucuronide quantification in a research setting, analytical methods must undergo rigorous validation. This process assesses several key parameters to demonstrate that the method is fit for its intended purpose. nih.govnih.gov

Linearity and Calibration

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. oup.comnih.gov For androsterone glucuronide, these curves are typically constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration. oup.com

Research studies have demonstrated excellent linearity for androsterone glucuronide quantification using LC-MS/MS methods. nih.govresearchgate.netnih.gov The relationship is commonly described by a linear regression equation (y = ax + b), with correlation coefficients (r) or coefficients of determination (R²) consistently exceeding 0.99, indicating a strong linear relationship. nih.govoup.comresearchgate.netnih.gov Weighting factors, such as 1/x or 1/x², are often applied to the regression analysis to improve accuracy at the lower end of the calibration range. nih.gov

Table 1: Examples of Linearity and Calibration Ranges for Androsterone Glucuronide Quantification

Analytical Method Matrix Calibration Range Correlation Coefficient (r or R²) Reference
LC-MS Plasma 1–100 ng/mL > 0.998 oup.com
UPLC-MS/MS Serum Not specified ≥ 0.99 nih.gov
LC-MS/MS Urine Not specified ≥ 0.99 researchgate.netnih.gov

Sensitivity (Limit of Quantification)

The sensitivity of an analytical method is defined by its Limit of Quantification (LOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. nih.gov For androsterone glucuronide, achieving a low LOQ is crucial, especially when analyzing samples with low physiological concentrations, such as in certain patient populations or specific research contexts. oup.comunige.ch

The LOQ is often established as the concentration of the lowest standard on the calibration curve, provided it meets predefined criteria for precision and accuracy, typically within 15-20% of the nominal value. oup.comnih.gov Different studies have reported varying LOQs for androsterone glucuronide, which can be influenced by the sample volume, extraction procedure, and the sensitivity of the mass spectrometer.

Table 2: Reported Limits of Quantification (LOQ) for Androsterone Glucuronide

Analytical Method Matrix LOQ Reference
UPLC-MS/MS Serum 4 ng/mL nih.gov
LC-MS/MS Serum 0.1 ng/mL nih.gov
LC-MS/MS Urine 21.4 nmol/L researchgate.netnih.gov

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. unil.ch Both are critical for ensuring the reliability of quantitative data. They are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision). nih.govresearchgate.netnih.gov

For bioanalytical methods, regulatory guidelines generally state that the accuracy should be within ±15% of the nominal value (±20% at the LOQ), and the precision, expressed as the coefficient of variation (CV) or relative standard deviation (RSD), should not exceed 15% (20% at the LOQ). nih.govnih.gov Studies on androsterone glucuronide quantification consistently report accuracy and precision values that fall within these acceptable limits. nih.govresearchgate.netnih.gov

Table 3: Accuracy and Precision Data for Androsterone Glucuronide Quantification

Parameter Concentration Level Acceptance Criteria Reported Values Reference
Intra-day and Inter-day Accuracy Low, Medium, High QC Within 15% of nominal value Below 15% researchgate.netnih.gov
Inter-day Accuracy Low, Medium, High QC Within 15% of nominal value Within 15% nih.gov
Intra-day and Inter-day Precision (CV) Low, Medium, High QC ≤ 15% < 10.1% researchgate.net

| Inter-day Precision (CV) | Low, Medium, High QC | ≤ 15% | Within 15% | nih.gov |

Recovery

Recovery is a measure of the efficiency of an extraction procedure. It is determined by comparing the analytical response of an analyte from a sample that has been subjected to the entire sample preparation process with the response of a pure standard of the same concentration. nih.govunil.ch In the context of androsterone glucuronide analysis, this typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the complex biological matrix. nih.govoup.com

Acceptable and consistent recovery is essential for accurate quantification. Low or variable recovery can lead to underestimation of the analyte concentration and poor precision. Studies have reported high and consistent recovery for androsterone glucuronide from various matrices. For example, one study using a single SPE procedure for plasma samples reported intra-assay recovery ranging from 86.38% to 113.20% and inter-assay recovery from 91.55% to 107.90%. nih.gov Another study reported recovery in stripped serum to be consistent with that in unstripped serum, with an average difference of less than 10%. nih.gov In some cases, recovery values exceeding 100% have been noted, which can be attributed to a "salting-out" effect from the urine matrix that enhances the extraction efficiency compared to a simple aqueous standard. unige.chresearchgate.net

Table 4: Reported Recovery Data for Androsterone Glucuronide

Matrix Extraction Method Concentration Level Recovery (%) Reference
Plasma SPE Low QC (3 ng/mL) 86.38 - 113.20 (Intra-assay) nih.gov
Plasma SPE High QC (8 ng/mL) 91.55 - 107.90 (Inter-assay) nih.gov
Serum SPE Not Specified Consistent between stripped and unstripped serum (<10% difference) nih.gov
Urine SPE Not Specified 89.6 - 113.8 researchgate.netnih.gov

Matrix Effects

The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering substances in the biological sample. unige.ch These effects, which can cause either ion suppression or enhancement, are a significant concern in LC-MS/MS analysis as they can adversely affect the accuracy, precision, and sensitivity of the method.

Matrix effects are evaluated by comparing the response of an analyte in a post-extraction spiked sample (where the analyte is added to the matrix after extraction) to the response of a pure standard solution at the same concentration. unige.chunil.ch The use of a stable isotope-labeled internal standard (SIL-IS), such as d4-Androsterone glucuronide, is the most effective way to compensate for matrix effects, as the SIL-IS experiences similar ionization suppression or enhancement as the analyte. nih.govunil.ch

For androsterone glucuronide, studies have assessed matrix effects and found them to be manageable. One validation reported that relative matrix effects were between 96.4% and 101.6%, indicating minimal impact. researchgate.net Another comprehensive validation confirmed that no significant matrix effect was observed for any of the analytes, including androsterone glucuronide. unil.ch

Stability in Biological Matrices

The reliability of quantifying androsterone glucuronide is fundamentally dependent on its stability within biological samples from collection to analysis. Pre-analytical factors, including storage temperature, duration, and freeze-thaw cycles, can significantly impact the integrity of the conjugate, potentially leading to inaccurate measurements. Research into the stability of steroid glucuronides has established general guidelines and specific data points for ensuring sample quality.

Broader studies on steroid glucuronides in urine support these findings. For instance, a comprehensive study found that a panel of urinary steroids remained stable for seven days at room temperature (20–25 °C) and for up to 28 days when refrigerated (4–6 °C) prior to freezing nih.gov. The same study confirmed long-term stability for at least six months when samples were stored at either -20°C or -80°C nih.gov. Similarly, studies on testosterone (B1683101) and epitestosterone (B28515) glucuronides in sterilized urine showed stability for 22 months at 4°C and -20°C and after three freeze-thaw cycles nih.gov. Research on 19-norandrosterone (B1242311) glucuronide, a related compound, also demonstrated its stability in urine for at least two months when stored frozen at -20°C journals.co.za.

However, the integrity of steroid conjugates can be compromised under certain conditions. Elevated temperatures and microbial contamination are significant threats. In non-sterilized urine samples, storage at 37°C can lead to the hydrolysis of steroid glucuronides, including androsterone, due to microbial activity dshs-koeln.de. This degradation can be prevented by storing samples at temperatures between -20°C and 4°C or by using bacteriostatic agents dshs-koeln.de. Accelerated stability trials for reference materials have also shown that degradation of glucuronides can occur with prolonged storage at 22°C, with significant degradation at 40°C amazonaws.com.

While extensive data exists for urine, specific stability studies for androsterone glucuronide in serum or plasma are less common. However, general best practices for endogenous steroids in blood matrices advocate for minimizing the number of freeze-thaw cycles and limiting the time samples spend at room temperature to prevent potential degradation wur.nl.

Table 1: Stability of Androsterone Glucuronide (AG) in Urine Under Various Conditions

Stability Test Condition % Difference for AG Reference
Freeze-Thaw Three cycles 7.7% nih.gov
Benchtop Room temperature 11.7% nih.gov
Long-Term 1 year 4.6% nih.gov
Autosampler Post-processing 4.1% nih.gov
Long-Term 6 months at -20°C / -80°C Stable nih.gov*
Long-Term 22 months at -20°C Stable nih.gov*

*Data from studies on analogous steroid glucuronides (e.g., testosterone, 19-norandrosterone) providing context for general stability.

Isotope-Dilution Mass Spectrometry Approaches

Isotope-dilution mass spectrometry (IDMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered a reference or "gold standard" methodology for the highly accurate and precise quantification of endogenous compounds like androsterone glucuronide. nih.govhelsinki.fi The core principle of IDMS involves the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to the sample at an early stage of the analytical process. unil.ch This SIL internal standard, which is chemically identical to the analyte but has a different mass (e.g., labeled with deuterium, ²H, or carbon-13, ¹³C), co-purifies with the target analyte and experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, highly accurate quantification can be achieved, effectively correcting for matrix effects and procedural variations.

A significant advantage of using LC-MS/MS for androsterone glucuronide is the ability to measure the intact conjugate directly, without requiring enzymatic or chemical hydrolysis. dshs-koeln.deresearchgate.net This direct measurement approach simplifies sample preparation, reduces potential analytical variability associated with incomplete or inconsistent hydrolysis, and enhances specificity by distinguishing between different conjugate forms. researchgate.net

In practice, the development of a high-accuracy IDMS method for related steroid glucuronides has utilized d4-androsterone glucuronide as an internal standard. dshs-koeln.de This demonstrates the availability and utility of a specific SIL analogue for quantifying glucuronide conjugates directly. The method involves adding the SIL-internal standard to the urine sample, followed by purification (e.g., via solid-phase extraction) and analysis by LC-MS/MS. dshs-koeln.de The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the native analyte and the SIL internal standard are monitored, ensuring exceptional selectivity and sensitivity. dshs-koeln.de

Table 2: Key Characteristics of Isotope-Dilution Mass Spectrometry (IDMS) Methods for Steroid Glucuronide Analysis

Feature Description Example / Reference
Principle Quantification based on the ratio of native analyte to a stable isotope-labeled internal standard. unil.ch
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govdshs-koeln.de
Internal Standard Deuterated or ¹³C-labeled analogue of the analyte. d4-androsterone glucuronide used as an internal standard for 19-norandrosterone glucuronide analysis. dshs-koeln.de
Sample Preparation Direct analysis of the intact glucuronide, often preceded by solid-phase extraction (SPE). dshs-koeln.deresearchgate.net
Ionization Mode Electrospray Ionization (ESI), can be operated in positive or negative mode depending on the analyte and method. Positive ESI for androsterone glucuronide analogues. dshs-koeln.de, Negative ESI for other conjugated androgens. nih.gov

| MS Detection | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. | MRM transitions for a d4-labeled glucuronide: 474.2 > 263.2 and 474.2 > 245.2. dshs-koeln.de |

Table 3: Mentioned Chemical Compounds

Compound Name
Androsterone glucuronide
Androsterone
Testosterone
Testosterone glucuronide
Epitestosterone
Epitestosterone glucuronide
19-norandrosterone glucuronide
d4-androsterone glucuronide
Etiocholanolone glucuronide
Deuterium

Androsterone Glucuronide in Comparative Biochemistry and Interspecies Studies

Species-Specific Differences in Glucuronidation Pathways

Glucuronidation is a critical phase II metabolic process that facilitates the elimination of various substances, including steroid hormones, by making them more water-soluble. nih.gov The enzymes responsible for this process, UDP-glucuronosyltransferases (UGTs), show significant diversity in their expression and substrate specificity across different species. nih.govdoi.org This leads to considerable species-specific differences in the metabolic fate of androgens like androsterone (B159326).

While glucuronidation of steroids is a common pathway in vertebrates, the profile of circulating metabolites can vary dramatically. hmdb.ca For instance, humans and other primates are unique in having high circulating levels of androsterone glucuronide. hmdb.canih.govhmdb.ca In contrast, this metabolite is not detected in the circulation of other mammals such as dogs, cattle, swine, and rodents. nih.gov These differences are attributed to variations in the UGT gene families and the specific UGT enzymes expressed in different species. nih.gov For example, while human UGT1A9 is functional, its counterpart in rats is a pseudogene, highlighting the genetic basis for these metabolic distinctions. nih.gov Such differences underscore the need for caution when extrapolating findings from animal models to human physiology. tandfonline.com

Unique High Levels of Androsterone Glucuronide in Primates (Humans and Monkeys)

A defining feature of androgen metabolism in primates is the high concentration of circulating androsterone glucuronide. hmdb.canih.govresearchgate.net This characteristic is shared by both humans and monkeys, setting them apart from other laboratory and domestic animals. nih.govresearchgate.net In fact, studies have shown that the levels of circulating androsterone glucuronide in cynomolgus monkeys can be approximately ten times higher than those in humans. nih.gov

Glucuronidation in Murine Models

Murine models, particularly mice, have been instrumental in dissecting the specifics of androgen glucuronidation, revealing tissue- and enzyme-specific processes. nih.govresearchgate.net

Substrate, Organ, and Enzyme Specificity in Mice

In mice, the glucuronidation of androgens is not a widespread process but is primarily localized to the liver and kidneys. nih.govresearchgate.net In vitro studies using various murine tissues have demonstrated that only the liver (in both males and females) and the male kidney possess the capability to form androgen glucuronides. nih.govresearchgate.netmdpi.com

The process is highly specific in terms of substrate and the enzymes involved. The male mouse liver is particularly efficient at the glucuronidation of dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101), a process in which Ugt2b1 and Ugt2b5 enzymes are heavily involved. nih.govresearchgate.net On the other hand, androsterone and androstane-3α,17β-diol (3α-Diol) are primarily conjugated in the male kidney via a Ugt2b37-dependent mechanism. nih.govresearchgate.net This organ- and enzyme-specific activity highlights a key difference from primates, where androgen glucuronidation also occurs in peripheral target tissues. mdpi.com Despite these differences, the murine Ugt2b enzymes exhibit similar substrate stereo-specificity to their human counterparts, making them a relevant, albeit distinct, model for study. nih.govresearchgate.net For instance, murine Ugt2b1 resembles human UGT2B15 in its selectivity for the 17β-hydroxyl position of androgens, while the affinity of murine Ugt2b37 for the 3α-hydroxyl position of androsterone is similar to that of human UGT2B7. nih.govresearchgate.net

OrganSexPrimary Androgen SubstratesKey Ugt Enzymes
LiverMale & FemaleDihydrotestosterone (DHT), TestosteroneUgt2b1, Ugt2b5
KidneyMaleAndrosterone, Androstane-3α,17β-diol (3α-Diol)Ugt2b37

Modulation by Androgens

Androgens themselves play a crucial role in regulating their own glucuronidation in mice. nih.govresearchgate.net This regulatory feedback loop adds another layer of complexity to androgen metabolism. Studies involving castration and hormone replacement have revealed that the expression and activity of key Ugt enzymes are under androgenic control. nih.govresearchgate.net

Castration has been shown to partially abolish the expression and activity of Ugt2b1 in the liver and completely repress Ugt2b37 in the kidney. researchgate.net Subsequent administration of DHT can partially restore these changes, demonstrating a direct link between androgen levels and the capacity for glucuronidation. researchgate.net This androgen-dependent regulation of Ugt enzymes is a significant finding, providing a mechanism by which the body can modulate the inactivation and elimination of androgens based on hormonal status. nih.govresearchgate.netoncotarget.com

ConditionOrganUgt EnzymeEffect on Expression/Activity
CastrationLiverUgt2b1Partially Abolished
KidneyUgt2b37Totally Repressed
DHT Treatment (post-castration)LiverUgt2b1Partially Corrected
KidneyUgt2b37Partially Corrected

Zebrafish Models and Steroid Glucuronides

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying steroid metabolism, including glucuronidation. researchgate.netresearchgate.net This is due in part to the conservation of metabolic pathways between zebrafish and mammals. researchgate.net Studies have shown that phase II conjugation pathways, including glucuronidation, are functional in both larval and adult zebrafish. mdpi.com

In zebrafish, steroid glucuronides play a fascinating dual role. Not only are they involved in the inactivation and excretion of steroid hormones, but they also function as pheromones. nih.govscispace.comuu.nl For instance, male holding water containing steroid glucuronides can induce ovulation in female zebrafish. nih.govuu.nl Incubation studies with zebrafish testes have demonstrated the synthesis of several steroid glucuronides, including those of testosterone and androsterone. uu.nl

The zebrafish model offers a unique opportunity to study the in vivo metabolism of steroids in a whole-organism context. researchgate.net For example, studies have shown that for some compounds, glucuronidation is the predominant metabolic pathway in zebrafish larvae. mdpi.com The ability to study these processes from early developmental stages provides insights into the ontogeny of steroid metabolism. mdpi.com

Androsterone Glucuronide As a Research Biomarker

Assessment of Androgen Glucuronidation Activity

Androsterone (B159326) glucuronide is a primary product of the glucuronidation pathway for C19 steroids, a crucial process for their inactivation and elimination. mdpi.com The measurement of ADT-G is a direct reflection of the body's capacity to conjugate androgens, a process primarily carried out by UDP-glucuronosyltransferase (UGT) enzymes in the liver and other tissues. hmdb.cahmdb.ca In women, ADT-G is particularly significant, accounting for approximately 93% of the total circulating androgen glucuronides. wikipedia.orghmdb.ca

Indicator of UGT2B17 Enzyme Activity

The formation of androgen glucuronides is catalyzed by specific UGT enzymes, primarily from the UGT2B family. While UGT2B15 and UGT2B17 are the main enzymes responsible for conjugating androsterone, UGT2B17 is particularly notable for its high variability and its major role in testosterone (B1683101) glucuronidation. wikipedia.orghmdb.canih.gov Although ADT-G is a product of this enzymatic system, its direct level is influenced by the entire androgen production and metabolism cascade. oup.com

Investigational Biomarker for Androgen Metabolism in Research Models

Androsterone glucuronide is widely used as an investigational biomarker to study androgen metabolism in various human and animal research models, shedding light on the pathophysiology of androgen-related conditions.

In human studies, ADT-G has proven to be a sensitive marker for peripheral hyperandrogenism. For example, in women with adult acne who are otherwise normoandrogenic, serum ADT-G levels were found to be significantly higher compared to control groups and decreased with effective treatment. nih.gov It is also used to investigate conditions like hirsutism and polycystic ovary syndrome (PCO), where it reflects increased production of adrenal androgens. nih.gov Research has also explored the ratio of ADT-G to its main precursor, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), suggesting it could be a novel biomarker to discriminate between obese and non-obese women with PCO. d-nb.info

The table below summarizes findings from selected research studies using Androsterone Glucuronide as a biomarker.

Research AreaSubject GroupKey FindingsReference
Dermatology Adult women with acneADT-G levels were significantly higher in the acne group compared to controls and decreased with systemic treatment, indicating it is a sensitive marker of peripheral hyperandrogenism. nih.gov
Endocrinology Hirsute women (with and without PCO)ADT-G levels were significantly elevated in hirsute women compared to normal controls, reflecting increased adrenal androgen production. nih.gov
Endocrinology Obese vs. Non-obese women with PCOThe ADT-G to DHEAS ratio was significantly higher in obese PCO women, suggesting it may be a discriminatory biomarker for this subgroup. d-nb.info
Metabolic Disease Men with varying body fatADT-G levels were not significantly correlated with adiposity, unlike other androgen metabolites like androstane-3α,17β-diol glucuronide. oup.com
Animal Models MiceAndrosterone is primarily conjugated in the male kidney via the Ugt2b37 enzyme, demonstrating tissue- and enzyme-specific androgen glucuronidation. mdpi.com

In animal research, such as studies in mice, the investigation of androsterone glucuronidation helps to understand the tissue-specific and enzyme-specific nature of androgen metabolism. mdpi.com These models have revealed that the male mouse kidney is a major site for androsterone conjugation, a process dependent on the Ugt2b37 enzyme. mdpi.com Such animal models are invaluable for elucidating the fundamental mechanisms of steroid hormone regulation and metabolism. mdpi.com

Applications in Metabolomic Profiling Studies

Androsterone glucuronide is a key metabolite included in targeted and untargeted metabolomic profiling studies designed to understand steroid metabolism and identify disease biomarkers. nih.govresearchgate.net Metabolomics allows for the simultaneous measurement of numerous metabolites, providing a comprehensive snapshot of physiological and pathophysiological states.

In this context, ADT-G is often part of a panel of steroid metabolites used to build predictive models. For instance, targeted metabolomics of androgen conjugates, including ADT-G, has been used to develop and validate urinary biomarkers for specific enzyme activities, such as UGT2B17. nih.govresearchgate.net These approaches are critical for advancing personalized medicine, where understanding an individual's metabolic phenotype can predict responses to drugs or susceptibility to disease. bournemouth.ac.uk

Furthermore, metabolomic studies have identified ADT-G as a potential biomarker in various conditions. It is one of several glucuronides associated with prostate cancer when influenced by specific gene variants. bournemouth.ac.uk In studies of metabolic risk, profiling of glucuronidated androgen metabolites, including ADT-G, helps to unravel the complex relationship between androgen metabolism, obesity, and insulin (B600854) resistance. oup.com By including ADT-G in broader metabolomic analyses, researchers can uncover novel associations and pathways, clarifying how androgen metabolism contributes to diverse health outcomes. bournemouth.ac.ukoup.com

Advanced Research Perspectives and Unexplored Avenues

Molecular Regulation of Androsterone (B159326) Glucuronide Synthesis

The synthesis of androsterone glucuronide is a sophisticated process, primarily catalyzed by members of the UDP-glucuronosyltransferase (UGT) enzyme superfamily. frontiersin.orgmdpi.com These enzymes facilitate the conjugation of a glucuronic acid moiety to androsterone, a reaction that is critical for androgen inactivation. aacrjournals.orgcas.cz The regulation of this synthesis is complex and occurs at the transcriptional level, governed by various factors that control UGT gene expression. physiology.org

Key enzymes responsible for androsterone glucuronidation include UGT2B15, UGT2B17, and UGT2B7. mdpi.comresearchgate.nethmdb.ca UGT2B17 can conjugate the 3-hydroxyl group of androsterone, while UGT2B15 is stereoselective for the 17β-hydroxyl position of other androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). mdpi.com UGT2B7, primarily expressed in the liver, also catalyzes the glucuronidation of androsterone's 3-hydroxyl group. mdpi.comnih.gov

The expression of these UGT enzymes is not static; it is dynamically regulated by ligand-dependent transcription factors that act as sensors for both endogenous molecules (endobiotics) and foreign substances (xenobiotics). physiology.org In androgen-sensitive tissues like the prostate, a significant regulatory mechanism involves the androgen receptor (AR). aacrjournals.org Androgens have been shown to negatively regulate the expression of UGT2B15 and UGT2B17 in prostate cancer cells, establishing the AR pathway as a major controller of androgen glucuronidation. aacrjournals.orgresearchgate.net This negative feedback loop suggests that high levels of androgens can suppress their own inactivation pathway. Minor differences in the promoter regions of the UGT2B15 and UGT2B17 genes may account for their differential responses to various regulatory signals. aacrjournals.org In the liver, UGT expression is controlled by a different set of transcription factors, including HNF1α, HNF4α, PXR, and CAR. nih.gov

Interplay with Other Steroid Conjugation Pathways (e.g., Sulfation)

Glucuronidation is not the sole pathway for androgen conjugation; it exists in a delicate balance with sulfation, a process catalyzed by sulfotransferase (SULT) enzymes. cas.cznih.gov Both pathways compete for the same androgen substrates to produce water-soluble metabolites for excretion. smolecule.comwikipedia.org Androsterone can be converted to androsterone glucuronide via UGTs or to androsterone sulfate (B86663) via SULTs. smolecule.comwikipedia.org

Research indicates that in terms of circulating metabolites, androsterone sulfate is significantly more abundant than androsterone glucuronide. nih.gov One study found that serum concentrations of androsterone sulfate were approximately 10-fold greater than those of androsterone glucuronide. nih.gov This suggests that sulfation may be a dominant pathway for androsterone metabolism systemically, although the relative importance of each pathway can vary significantly between tissues depending on the local expression and activity of UGT and SULT enzymes. cas.cznih.gov

The interplay is crucial, as the reversibility of sulfation (via steroid sulfatases) contrasts with the generally irreversible nature of glucuronidation, meaning sulfated androgens can be reactivated back to their potent forms. cas.czfrontiersin.org In contrast, glucuronidation is typically considered a terminal, inactivating step. cas.cz This dynamic competition between glucuronidation and sulfation is a critical determinant of the local androgenic environment within specific tissues. oup.com

Unraveling the Full Physiological Landscape Beyond Excretion

While facilitating excretion is a primary function, the physiological role of androsterone glucuronide is proving to be more complex, extending into the realm of intracrine signaling. nih.gov The concept of intracrinology posits that steroid hormones can be synthesized and exert their effects within the same cell, without being released into circulation as active hormones. obgynkey.com In this model, circulating levels of androsterone glucuronide are not merely waste products but are considered reliable markers that reflect the total, tissue-level production and activity of androgens. obgynkey.comubc.caresearchgate.net

The body's total androgen pool is represented by these glucuronidated metabolites, which diffuse from the cells where they are formed into the bloodstream. obgynkey.com This is particularly relevant in women, where serum testosterone levels often fail to correlate with clinical signs of androgen activity because most androgen action occurs locally within peripheral tissues. researchgate.net Measuring androsterone glucuronide provides a more accurate assessment of this peripheral androgen metabolism. hmdb.caendocrine-abstracts.org

Furthermore, the story may not end with excretion. Glucuronide metabolites, including androsterone glucuronide, can be transported out of cells by proteins like Multidrug Resistance-Associated Protein (MRP) 2 and MRP3. nih.gov Once in the gut, these conjugates can potentially be deconjugated by bacterial β-glucuronidases, releasing the active androgen. nih.gov This process of enterohepatic recirculation could allow androsterone to be reabsorbed, creating a mechanism for regulating steroid homeostasis and influencing biological activity. nih.govsmolecule.com

Development of Novel Analytical Approaches for Enhanced Resolution and Throughput

Accurate measurement is fundamental to understanding the physiological roles of androsterone glucuronide. Significant advancements in analytical chemistry have enabled highly sensitive and specific quantification of this and other steroid conjugates. The premier technique in modern steroid analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). endocrine-abstracts.orgnih.gov

This technology allows for the direct measurement of intact steroid glucuronides from biological matrices like serum, plasma, and tissue extracts, eliminating the need for chemical or enzymatic hydrolysis which was a requirement of older methods. helsinki.fiacs.org Analyzing the intact conjugate confirms its true identity and provides a more accurate quantification. acs.org The sensitivity of these methods is remarkable, with limits of detection reaching the picomolar (pmol/L) range. helsinki.fiacs.org

Recent developments in this field include:

Capillary Liquid Chromatography-MS/MS: This approach uses very narrow columns, providing enhanced separation efficiency and sensitivity, making it possible to detect and quantify steroid glucuronides in minute samples, such as mouse brain tissue extracts. acs.org

Ultra-Performance Liquid Chromatography (UPLC)-MS/MS: UPLC systems operate at higher pressures than conventional HPLC, allowing for faster analysis times and higher throughput without sacrificing resolution, which is critical for large clinical or research studies. helsinki.fi

High-Resolution Mass Spectrometry (HRMS): Instruments like quadrupole-time-of-flight (Q-TOF) mass spectrometers provide highly accurate mass measurements, which further increases confidence in compound identification and can help differentiate between isomeric steroid metabolites. oup.com

These analytical advancements are crucial for both clinical diagnostics, where androsterone glucuronide serves as a biomarker for hyperandrogenism, and for research into the subtleties of steroid metabolism. endocrine-abstracts.orgsmolecule.com

Analytical TechniqueKey FeaturesTypical Detection LimitsReference(s)
LC-MS/MS High specificity and sensitivity; direct analysis of intact conjugates.pmol/L to nmol/L endocrine-abstracts.orgnih.gov
Capillary LC-MS/MS Enhanced separation for complex matrices; very low sample volume.6-80 pmol/L for steroid glucuronides acs.org
UPLC-MS/MS High throughput and speed; excellent for large-scale studies.Not specified, but used for urinary profiling. helsinki.fi
LC-ECAPCI-MS Used for other steroid metabolites; achieves attomole sensitivity.Not specified for ADT-G, but demonstrates high sensitivity potential. nih.gov

Computational Modeling and In Silico Predictions of Glucuronidation Pathways

The intricate interactions between UGT enzymes and their steroid substrates are being explored through computational and in silico approaches. These methods provide insights into the molecular mechanisms of glucuronidation that are often difficult to obtain through purely experimental means.

Homology modeling is a key technique used to predict the three-dimensional structures of human UGT enzymes, which are challenging to crystallize due to their membrane-bound nature. frontiersin.org By using the known crystal structures of related proteins (e.g., from plants or bacteria) as templates, researchers can build computational models of human UGTs like UGT2B15 and UGT2B17. frontiersin.org

These models are invaluable for:

Understanding Substrate Specificity: By simulating the docking of androsterone and other steroids into the active site of the modeled enzyme, scientists can predict binding affinities and orientations. This helps explain why certain UGT isoforms preferentially conjugate specific steroids and at specific positions (e.g., the 3-hydroxyl vs. the 17-hydroxyl group). frontiersin.org

Investigating Enzyme-Substrate Interactions: In silico models can reveal the specific amino acid residues within the UGT active site that are critical for binding the steroid substrate and facilitating the transfer of glucuronic acid.

Predicting Metabolites: As the understanding of UGT structure and function improves, computational tools may be able to predict the likely glucuronidation pathways for new or less-studied steroid molecules.

While still an emerging area for androsterone glucuronide specifically, these computational approaches hold immense promise for accelerating our understanding of UGT-mediated metabolism and its regulation.

Mechanistic Studies of Androsterone Glucuronide Formation and Fate in Specific Cell Lines and Tissues

To understand the physiological relevance of androsterone glucuronide, researchers conduct mechanistic studies in various human tissues and cell lines. These experiments reveal tissue-specific differences in androgen metabolism and the role of glucuronidation.

Liver: The liver is a principal site for androgen conjugation. nih.gov Studies using human liver tissue have demonstrated high levels of glucuronyl transferase activity, with androsterone being a readily accepted substrate. nih.gov The liver appears to be a major contributor to the circulating pool of androgen glucuronides. nih.gov

Prostate: The prostate is a key androgen target tissue where local steroid metabolism is critical. Studies using prostate cancer cell lines have provided significant insights:

LNCaP cells , which are androgen-sensitive, possess the enzymatic machinery to convert androgens into their glucuronide conjugates. tandfonline.com In these cells, DHT is a preferred substrate for glucuronidation, which serves as a mechanism to regulate the intracellular levels of active androgens. tandfonline.comnih.gov The primary enzymes involved are UGT2B15 and UGT2B17. aacrjournals.orgresearchgate.net

PC-3 and DU145 cells , which are androgen-independent, show little to no formation of glucuronide conjugates, highlighting a key difference in metabolic pathways that may be associated with androgen-independent cancer progression. tandfonline.com

Skin: Skin is another peripheral tissue with active androgen metabolism. Glucuronyl transferase activity has been detected in human skin, although at much lower levels than in the liver. nih.gov This suggests that while some local inactivation via glucuronidation occurs, the liver remains the dominant site for this process. nih.gov

Animal Models: Studies in mice have been used to explore tissue-specific androgen glucuronidation. These studies show that the male mouse liver and kidney are the major sites of this activity, with specific murine Ugt enzymes showing preferences for different androgen substrates, mirroring the specificity seen with human enzymes. mdpi.com

Tissue/Cell LineKey Findings on Androsterone Glucuronide FormationEnzyme(s) ImplicatedReference(s)
Liver Principal site of androgen conjugation; high glucuronyl transferase activity.UGT2B7 nih.govnih.gov
Prostate (LNCaP cells) Active glucuronidation of androgens to regulate intracellular levels.UGT2B15, UGT2B17 aacrjournals.orgtandfonline.comresearchgate.net
Prostate (PC-3, DU145 cells) Little to no glucuronide formation.N/A tandfonline.com
Skin Low levels of glucuronyl transferase activity compared to liver.UGT2B7, UGT2B15, UGT2B17 researchgate.netnih.gov
Mouse Kidney (Male) Significant site of androsterone glucuronidation.Ugt2b37 mdpi.com

Impact of Genetic Variation in UGTs on Androsterone Glucuronide Levels in Research Cohorts

The process of glucuronidation, which is essential for the metabolism and excretion of androgens like androsterone, is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). helsinki.fi Genetic variations, or polymorphisms, within the genes encoding these enzymes can significantly influence their activity, leading to inter-individual differences in the levels of androsterone glucuronide. amegroups.org

Research has particularly focused on the UGT2B subfamily, which is primarily responsible for androgen conjugation. amegroups.orgaacrjournals.org Studies have identified that polymorphisms in UGT2B15 and UGT2B17 genes are associated with altered serum levels of androgen glucuronides. For instance, the UGT2B15 D85Y polymorphism and a deletion polymorphism in UGT2B17 have been linked to variations in the glucuronidation patterns of androgens and their metabolites. oup.com Specifically, both of these genetic variants have been associated with serum levels of androstane-3α,17β-diol-17-glucuronide, but not androsterone-glucuronide. oup.com

However, other research has pointed to the complexity of these relationships. For example, while having two copies of the UGT2B17 gene was associated with higher levels of androstane-3α,17β-diol-glucuronide (AAG) in Caucasian men, this association was not observed in Black men, suggesting that other genetic or environmental factors may play a role in determining AAG levels in this population. nih.gov Furthermore, studies have shown that genetic variations in the UGT1 locus, which is heavily involved in estrogen metabolism, can also impact circulating androsterone levels. bioscientifica.com

These findings underscore the importance of considering genetic background when studying androgen metabolism and the clinical significance of androsterone glucuronide levels. The variability in UGT enzyme function due to genetic polymorphisms can have implications for conditions influenced by androgen levels, such as prostate cancer. nih.govbioscientifica.com

Table 1: Impact of UGT Genetic Variations on Androgen Glucuronide Levels

Genetic VariationAssociated Androgen Glucuronide Level ChangesReference
UGT2B17 Deletion PolymorphismAssociated with serum levels of androstanediol-17-glucuronide. oup.com oup.com
UGT2B15 D85Y PolymorphismAssociated with serum levels of androstanediol-17-glucuronide. oup.com oup.com
UGT2B17 Copy Number VariantAssociated with higher androstane-3α,17β-diol-glucuronide (AAG) levels in Caucasians. nih.gov nih.gov
UGT1 Locus HaplotypeAssociated with significant alteration in circulating androsterone levels. bioscientifica.com bioscientifica.com

Investigating the Role of Androsterone Glucuronide in Endocrine Disruptor Research

Endocrine disrupting chemicals (EDCs) are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse health effects. ajol.info Research into the effects of EDCs often involves assessing their impact on steroid hormone metabolism. Androsterone and its glucuronidated form are key metabolites in the androgenic pathway, making them relevant biomarkers in this field of study. researchgate.net

The glucuronidation process, facilitated by UGT enzymes, is a critical step in the detoxification and excretion of both endogenous hormones and xenobiotics, including some EDCs. mdpi.com Therefore, alterations in androsterone glucuronide levels can serve as an indicator of exposure to certain EDCs that may inhibit or induce UGT activity. For example, some studies have suggested that exposure to polychlorinated biphenyls (PCBs) could inhibit the glucuronidation of steroid hormones, potentially leading to their accumulation in the body. mdpi.com

Elucidating the Significance of Androsterone Glucuronide Isomers and Stereoisomers

Androsterone itself has several isomers, including epiandrosterone (B191177) (its 3β-isomer) and etiocholanolone (B196237) (its 5β-epimer). wikipedia.org When androsterone undergoes glucuronidation, the glucuronic acid moiety can attach at different positions, leading to the formation of isomers. The position of this conjugation is critical as it can influence the biological activity and metabolic fate of the resulting compound.

Furthermore, the concept of stereoisomerism is highly relevant. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. Research has explored the glucuronidation of the unnatural enantiomer of androsterone, known as ent-androsterone. nih.gov Studies have shown that the human UGT enzymes exhibit significant enantioselectivity, meaning they have different affinities and catalytic efficiencies for the natural versus the unnatural enantiomer. nih.gov

For instance, UGT2B17, a key enzyme in the glucuronidation of natural androgens, is almost inactive towards ent-androsterone. nih.gov Conversely, other UGTs, such as UGT2B7, are highly active in conjugating ent-androgens. nih.gov This highlights the high degree of specificity within the UGT enzyme family and suggests that the stereochemistry of a steroid molecule is a major determinant of its metabolic pathway. The study of these isomers and stereoisomers provides valuable insights into the structure-function relationships of UGT enzymes and the broader processes of steroid metabolism.

Conclusion and Future Directions in Androsterone Glucuronide Research

Summary of Current Understanding

Androsterone (B159326) glucuronide (ADT-G) is a principal metabolite of androgens, formed primarily from the peripheral conversion of dihydrotestosterone (B1667394) (DHT). researchgate.net The creation of ADT-G involves the conjugation of androsterone with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.gov This reaction increases the water solubility of the steroid, which aids its elimination from the body through urine and bile. nih.gov

The main pathway to ADT-G begins with testosterone (B1683101), which is converted to DHT by the enzyme 5α-reductase. nih.gov DHT is then metabolized to androsterone, which is subsequently glucuronidated. helsinki.fi The key enzymes responsible for this final conjugation step are UGT2B15 and UGT2B17. frontiersin.org While UGT2B15 is selective for the 17β-hydroxyl position of androgens, UGT2B17 can conjugate at both the 3α- and 17β-hydroxyl positions. nih.govoup.com

Identification of Knowledge Gaps

Despite its clinical utility as a biomarker, significant knowledge gaps persist in the understanding of androsterone glucuronide.

Precise Regulation of UGT Enzymes: The exact mechanisms regulating the expression and activity of UGT2B15 and UGT2B17 in various tissues are not fully understood. The impact of genetic variations, hormonal signals, and other molecules on these enzymes requires more detailed investigation. frontiersin.orgoup.com

Tissue-Specific Metabolism and Function: The relative contribution of different tissues, such as the skin, liver, and prostate, to the total circulating levels of ADT-G has not been precisely quantified. oup.comoup.com Furthermore, it is still debated whether ADT-G is merely an inactive waste product or if it possesses direct biological functions in certain tissues. glowm.com

Role in Pathophysiology: Although ADT-G is associated with several androgen-related diseases, its precise role in the development and progression of these conditions remains unclear. bournemouth.ac.uk It is not definitively known if elevated ADT-G is a cause or a consequence of the underlying pathology. For example, the relative importance of ADT-G concentrations within the prostate versus those in the bloodstream for prostate cancer is an area needing further research. bournemouth.ac.uk

Proposed Research Trajectories and Methodological Innovations

To fill these knowledge gaps, future research should pursue several key avenues, taking advantage of innovative new technologies.

Advanced "Omics" Approaches: The use of genomics, transcriptomics, and proteomics can provide a more complete picture of how UGT enzymes are regulated in different tissues. bournemouth.ac.uk Genome-wide association studies (GWAS) could uncover new genetic variants linked to variations in ADT-G levels and susceptibility to related diseases. ecancer.org

Stable Isotope Tracer Studies: Employing stable isotope-labeled androgens in human studies can offer dynamic insights into the rates of androgen metabolism and the tissue-specific production of ADT-G. This would help to quantify the contribution of different organs to the circulating pool of this metabolite.

Development of Novel In Vitro Models: The creation of more advanced laboratory models, such as 3D organoids and co-culture systems that better replicate the cellular environments of tissues like the skin and prostate, will enable more detailed studies into the mechanisms of androsterone metabolism and the potential biological effects of ADT-G. plos.org

Mass Spectrometry Imaging (MSI): This powerful technique allows for the visualization of the spatial distribution of molecules like androsterone and ADT-G within tissue samples. MSI could provide unprecedented insights into where these steroids are produced and where they might be active within complex tissues.

Microbiome-Metabolome Integration Studies: Investigating the connections between the composition of the gut microbiome and the host's androgen metabolite profile, including ADT-G, will be crucial. nih.gov This can be accomplished by integrating data from fecal metagenomics and steroid measurements in large population studies. nih.gov

Advanced Analytical Techniques: The continuous development of highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and convergence chromatography, will be essential for the accurate quantification of ADT-G and other related steroids in biological samples. waters.comnih.govmdpi.com These methods overcome the limitations of older immunoassay techniques, providing more reliable data for both research and clinical applications. nih.govnih.gov

By advancing in these research directions and embracing new technologies, the scientific community can achieve a more thorough understanding of androsterone glucuronide's role in human health and disease. This could ultimately lead to its use as a more refined tool for diagnosis and prognosis. bournemouth.ac.ukresearchgate.net

Q & A

Q. What is androsterone glucuronide (AG), and what is its role in steroid metabolism?

AG is a glucuronidated metabolite of dihydrotestosterone (DHT) and testosterone, formed via hepatic conjugation by UDP-glucuronosyltransferases (UGTs). It exhibits weak androgenic activity and serves as a biomarker for peripheral androgen metabolism, particularly in tissues like skin and prostate . AG levels reflect 5α-reductase activity, which converts testosterone to DHT, and its subsequent glucuronidation facilitates excretion .

Q. Key Methodological Insight :

  • Measurement : AG is quantified using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS) in serum/plasma. Solid-phase extraction (SPE) columns are often employed to isolate glucuronidated steroids from unconjugated forms .

Q. How does AG correlate with androgen sensitivity in dermatological conditions like acne?

AG is elevated in up to 60% of adult female acne patients with normal circulating androgen levels, suggesting enhanced peripheral 5α-reductase activity or androgen receptor sensitivity . Estroprogestins reduce acne severity by suppressing ovarian androgen precursors, indirectly lowering AG levels .

Q. Experimental Design Consideration :

  • Cohort Selection : Compare AG levels in acne patients vs. controls, stratified by androgen status (normal vs. elevated).
  • Intervention Studies : Monitor AG changes pre- and post-treatment with anti-androgens (e.g., spironolactone) or estroprogestins .

Advanced Research Questions

Q. How can AG serve as a biomarker for androgen metabolism disorders in obesity or endocrine therapies?

In obesity, total testosterone decreases due to reduced sex hormone-binding globulin (SHBG), but AG levels remain stable, indicating preserved 5α-reductase activity despite hypothalamic-pituitary-gonadal axis impairment . AG is also a marker for monitoring anti-androgen therapy efficacy in prostate cancer, as castration reduces AG more sharply than unconjugated androgens .

Q. Data Contradiction Analysis :

  • Obesity Paradox : While free testosterone declines in severe obesity, AG stability suggests compensatory peripheral androgen activation. Confounding factors (e.g., insulin resistance) require adjustment in multivariate models .

Q. What genetic factors influence AG transport and metabolism?

The nonsense variant SLC22A24 p.Tyr501Ter (rs11231341) is strongly associated with lower plasma AG levels, implicating this transporter in AG efflux. Population studies (e.g., Atherosclerosis Risk in Communities Study) confirm this variant reduces AG by ~30% in Europeans and African Americans .

Q. Methodological Approach :

  • GWAS Integration : Combine genome-wide association studies (GWAS) with metabolomic profiling to identify loci affecting AG levels.
  • Functional Validation : Use in vitro models (e.g., transfected cell lines) to test SLC22A24’s role in AG transport .

Q. How do contradictory findings on AG’s role in cancer risk inform study design?

AG is linked to increased risk of ovarian and breast cancers in case-control studies , but Chinese populations show lower AG levels and reduced prostate cancer risk compared to Caucasians . These discrepancies may reflect ethnic differences in androgen metabolism or confounders like bilirubin’s anti-cancer effects .

Q. Resolution Strategies :

  • Adjust for Confounders : Include variables like bilirubin, UGT polymorphisms, and lifestyle factors in regression models.
  • Multi-Ethnic Cohorts : Compare AG-cancer associations across diverse populations to isolate genetic vs. environmental effects .

Q. What experimental models clarify AG’s metabolic pathways and excretion dynamics?

In female rats, AG is rapidly excreted in bile (>90% within 24 hours) compared to sulfated analogs, highlighting glucuronidation’s efficiency in detoxification. In vitro microsomal assays with NADPH confirm hepatic enzymes convert AG to dihydroxylated metabolites .

Q. How do methodological variations impact AG quantification and interpretation?

Discrepancies in AG levels across studies often stem from:

  • Extraction Methods : SPE columns vs. organic solvent extraction yield differing recoveries of conjugated steroids .
  • Assay Specificity : Cross-reactivity of antibodies in RIA with structurally similar glucuronides (e.g., etiocholanolone glucuronide) may overestimate AG .

Q. Best Practices :

  • Validation : Use isotope-labeled internal standards (e.g., AG-d4) in LC-MS to improve accuracy .
  • Standardization : Harmonize protocols across labs using reference materials (e.g., NIST-certified AG) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-[(10,13-Dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
6-[(10,13-Dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.